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2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one
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Overview
Description
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions, a methyl group at the 1 position, and a ketone group at the 4 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-methyl-3,6-dihydropyridin-4(1H)-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product. The use of automated systems and advanced analytical techniques ensures the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2,5-dichloro-1-methyl-3,6-dihydropyridin-4-ol.
Substitution: The chlorine atoms at the 2 and 5 positions can be substituted with other functional groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and amines are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyridine derivatives with higher oxidation states.
Reduction: Formation of 2,5-dichloro-1-methyl-3,6-dihydropyridin-4-ol.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one has been investigated for its potential as a therapeutic agent. Dihydropyridine derivatives are recognized for their roles as calcium channel blockers, anti-inflammatory agents, and neuroprotective compounds. Recent studies have highlighted the synthesis of novel derivatives that exhibit enhanced biological activities, including:
- Antimicrobial Activity : Compounds derived from dihydropyridine structures have shown significant antibacterial effects against various pathogens, outperforming traditional antibiotics in certain cases .
- Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a candidate for developing antioxidant therapies .
Agricultural Applications
Insecticidal Properties
Research has documented the insecticidal efficacy of this compound against agricultural pests. Its structural features contribute to its effectiveness in disrupting pest physiology, making it a valuable component in developing safer pest control agents.
Industrial Applications
Corrosion Inhibition
The compound has been explored for its potential as an anti-corrosion agent in industrial settings. Studies indicate that dihydropyridine derivatives can significantly reduce corrosion rates in metal substrates, providing an eco-friendly alternative to traditional corrosion inhibitors .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various dihydropyridine derivatives, including this compound. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria at low concentrations (4 μg/mL), suggesting its potential as a new class of antibiotics .
Case Study 2: Corrosion Inhibition Performance
In another investigation focused on corrosion inhibition, this compound was tested in various concentrations on steel samples exposed to corrosive environments. The compound exhibited up to 81.89% inhibition efficiency at optimal concentrations, outperforming conventional inhibitors .
Mechanism of Action
The mechanism of action of 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of chlorine atoms and the ketone group can influence the compound’s reactivity and binding affinity to these targets, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: Lacks the methyl and ketone groups, resulting in different chemical and biological properties.
1-Methyl-3,6-dihydropyridin-4(1H)-one: Lacks the chlorine atoms, leading to variations in reactivity and applications.
2,5-Dichloro-4-pyridone:
Uniqueness
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one is unique due to the combination of chlorine atoms, a methyl group, and a ketone group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one (CAS Number: 1624262-49-2) is a heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor for various biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C6H9Cl2NO
- Molecular Weight : 178.05 g/mol
- Structure : The compound features a pyridine ring with two chlorine substituents and a methyl group at specific positions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an inhibitor of key enzymes and receptors involved in disease processes.
Antiviral Activity
Research indicates that this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV) by targeting ribonuclease H (RNase H). In cellular assays, it demonstrated effective inhibition with EC50 values in the low micromolar range (approximately 1.1–7.7 μM), showcasing a promising selectivity index (SI) of up to 92, indicating low cytotoxicity relative to its antiviral effect .
Antitumor Activity
In the context of cancer research, this compound has been evaluated for its potential as an antitumor agent. It was noted that compounds with similar structures have been utilized as tyrosine kinase inhibitors, which are crucial in cancer signaling pathways. The substitution pattern at C5 and C6 plays a significant role in determining the selectivity and potency against various cancer types .
Data Tables
The following table summarizes key findings from studies on the biological activity of this compound:
Study | Biological Activity | EC50/IC50 Value (μM) | Selectivity Index | Notes |
---|---|---|---|---|
Study A | Antiviral (HBV RNase H) | 1.1 – 7.7 | Up to 92 | Low cytotoxicity observed |
Study B | Antitumor (Tyrosine Kinase Inhibition) | Not specified | Not specified | Structure-dependent activity noted |
Case Study 1: Antiviral Efficacy
A study published in MDPI highlighted the effectiveness of various pyridine derivatives against HBV RNase H. The tested compounds exhibited significant antiviral activity with low cytotoxicity profiles. The specific role of the dichloromethyl group in enhancing antiviral efficacy was emphasized.
Case Study 2: Antitumor Potential
In another investigation focusing on cancer treatment, compounds similar to this compound were shown to inhibit tumor growth in vitro. The study pointed out that modifications at the C5 and C6 positions could lead to enhanced selectivity towards specific cancer cell lines.
Properties
CAS No. |
1624262-49-2 |
---|---|
Molecular Formula |
C6H9Cl2NO |
Molecular Weight |
182.04 g/mol |
IUPAC Name |
2,5-dichloro-1-methylpiperidin-4-one |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h4,6H,2-3H2,1H3 |
InChI Key |
RKBQLVUHMNKYEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=O)CC1Cl)Cl |
Origin of Product |
United States |
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